
2-Acetyl-5-chlorothiophene
Overview
Description
2-Acetyl-5-chlorothiophene is an organic compound with the chemical formula C₆H₅ClOS. It is characterized by the presence of an acetyl group and a chlorine atom attached to a thiophene ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-5-chlorothiophene can be synthesized through several methods. One common approach involves the acylation of 5-chlorothiophene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Another method involves the chlorination of 2-acetylthiophene using chlorine gas in the presence of a solvent like dichloroethane. The reaction mixture is heated, and the product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and acylation reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-chlorothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring is highly reactive towards electrophiles, leading to substitution reactions at the 2-position.
Reduction: Reduction of the acetyl group can yield 5-chloro-2-thienylmethanol.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid are commonly used under mild conditions.
Oxidation: Potassium permanganate or sodium chlorite in aqueous solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Electrophilic Substitution: 2-substituted derivatives of 5-chlorothiophene.
Oxidation: 5-chlorothiophene-2-carboxylic acid.
Reduction: 5-chloro-2-thienylmethanol.
Scientific Research Applications
Pharmaceutical Development
2-Acetyl-5-chlorothiophene is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been investigated for its potential in developing anti-inflammatory and antimicrobial agents . Research indicates that modifications of the thiophene ring can enhance the biological activity of related compounds, making it a valuable building block in drug design .
Case Study: Anti-inflammatory Agents
A study focused on synthesizing derivatives of this compound revealed promising results in inhibiting specific enzymes associated with inflammation. The modifications led to compounds exhibiting enhanced anti-inflammatory properties compared to their parent structures, showcasing the compound's potential in therapeutic applications .
Flavor and Fragrance Industry
The unique aroma profile of this compound makes it a valuable ingredient in the flavor and fragrance industry . It is used to formulate flavoring agents and fragrances, enhancing products such as perfumes and food additives. Its distinct scent contributes to the complexity and appeal of various formulations .
Material Science
In material science, this compound is utilized in the development of advanced materials. It plays a critical role in formulating polymers and coatings that exhibit improved thermal and chemical resistance . This application is particularly relevant in industries requiring durable materials capable of withstanding harsh conditions .
Agricultural Chemistry
Research has explored the potential of this compound as a pesticide or herbicide , offering an environmentally friendly alternative to traditional chemicals. Its effectiveness against specific pests and its lower environmental impact make it a subject of interest for sustainable agricultural practices .
Research in Organic Synthesis
As a building block in organic chemistry, this compound facilitates the synthesis of complex molecules for various research applications. Its structural properties allow chemists to explore new synthetic pathways and develop novel compounds with desired biological activities .
Data Summary Table
Application Area | Key Uses/Findings |
---|---|
Pharmaceutical Development | Intermediate for anti-inflammatory and antimicrobial drugs |
Flavor and Fragrance Industry | Ingredient in flavoring agents and perfumes |
Material Science | Used in polymers/coatings for thermal/chemical resistance |
Agricultural Chemistry | Potential pesticide/herbicide with lower environmental impact |
Organic Synthesis | Building block for complex molecule synthesis |
Mechanism of Action
The mechanism of action of 2-acetyl-5-chlorothiophene involves its interaction with specific molecular targets. In biological systems, it inhibits protease activity, which is crucial for the survival of certain bacteria. The compound’s acetyl group can also interact with enzymes, leading to the inhibition of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiophene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chlorothiophene-2-carboxylic acid: Contains a carboxyl group instead of an acetyl group, leading to different chemical properties.
3-Acetyl-2,5-dichlorothiophene: Contains an additional chlorine atom, which affects its reactivity and applications.
Uniqueness
2-Acetyl-5-chlorothiophene is unique due to the presence of both an acetyl group and a chlorine atom on the thiophene ring. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Biological Activity
2-Acetyl-5-chlorothiophene is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its thiophene ring, which is known for its ability to participate in various chemical reactions and biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound include antimicrobial, antiviral, and anticancer properties. Its efficacy in these areas has been explored through various studies, showcasing its potential as a therapeutic agent.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. A study reported that compounds derived from this thiophene demonstrated effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.
Microorganism | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Pseudomonas aeruginosa | 12 |
This data suggests that the compound could be a viable candidate for developing new antimicrobial agents .
2. Antiviral Activity
This compound has been evaluated for its antiviral properties, particularly against the Hepatitis C Virus (HCV). In a study focused on the inhibition of the NS5B polymerase, it was found that modifications to the thiophene ring could enhance inhibitory activity. The structure-activity relationship (SAR) indicated that substituents on the thiophene ring significantly affect antiviral potency.
Compound Modification | IC50 (μM) | Activity Change |
---|---|---|
Methyl group at 5-position | 12 | Decreased by ~3x |
Chloro substitution at 5-position | 5 | Increased by ~2x |
Iodo substitution at 5-position | 20 | Decreased |
These findings highlight the importance of chemical modifications in enhancing the biological activity of thiophene derivatives .
3. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has shown promise in inhibiting cancer cell proliferation in various cancer lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
A comparative study demonstrated the following effects:
Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Apoptosis |
HT-29 (Colon Cancer) | 15 | Cell Cycle Arrest |
These results suggest that this compound could serve as a lead structure for developing novel anticancer therapies .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Efficacy : A study conducted on a series of thiophene derivatives demonstrated that introducing halogen substituents significantly enhanced antimicrobial activity. The study reported that compounds with chlorine substitutions exhibited superior inhibition against resistant bacterial strains .
- Antiviral Mechanism : In another investigation focusing on HCV, researchers synthesized a series of diketo acid derivatives based on this compound and assessed their ability to inhibit NS5B polymerase. The results indicated a strong correlation between structural modifications and antiviral potency, paving the way for further drug development .
- Cancer Therapeutics : A recent study explored the use of this compound in combination therapies for cancer treatment. The findings suggested that when used alongside established chemotherapeutic agents, it enhanced efficacy while reducing side effects .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZGPEHWQCRXGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212436 | |
Record name | Ketone, 5-chloro-2-thienyl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6310-09-4 | |
Record name | 2-Acetyl-5-chlorothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6310-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketone, 5-chloro-2-thienyl methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006310094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6310-09-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ketone, 5-chloro-2-thienyl methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-chloro-2-thienyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Acetyl-5-chlorothiophene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSG32J5KRT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Acetyl-5-chlorothiophene commonly utilized in organic synthesis?
A1: this compound is frequently employed as a starting material in the synthesis of heterocyclic chalcones via the Claisen-Schmidt condensation reaction. [, , ] This reaction involves the base-catalyzed condensation of the acetyl group of this compound with various aromatic aldehydes, leading to the formation of chalcones possessing a thiophene moiety. [, , ] These chalcones are then further derivatized into other heterocycles like pyrazolines and benzodiazepines, which are known for their diverse biological activities. []
Q2: What are the primary spectroscopic techniques used to characterize this compound and its derivatives?
A2: Researchers rely on several spectroscopic methods to confirm the structure of this compound and its derivatives. These include:
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the molecule. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to elucidate the structure and confirm the connectivity of atoms within the molecule. [, ]
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation. []
- Single Crystal X-ray Diffraction: This technique is used to determine the three-dimensional structure of synthesized compounds when suitable crystals can be obtained. []
Q3: What biological activities have been investigated for compounds derived from this compound?
A3: Derivatives of this compound, particularly the chalcones and their cyclized products like pyrazolines and benzodiazepines, have been explored for several biological activities, including:
- Antifungal Activity: Some synthesized chalcones and pyrazolines exhibited promising antifungal activity against Candida albicans and Aspergillus niger. []
- Anti-HIV Activity: Certain substituted 1,5-benzodiazepines, synthesized using a this compound derivative as a starting material, demonstrated inhibitory activity against HIV-1 reverse transcriptase. []
- Antioxidant Activity: Several heterocyclic chalcone analogues synthesized from this compound showed varying degrees of antioxidant potential in various in vitro assays, including DPPH free radical scavenging, ABTS radical scavenging, ferric reducing antioxidant power, and cupric ion reducing antioxidant capacity. []
Q4: Has the structure-activity relationship (SAR) been investigated for this compound derivatives?
A4: Yes, preliminary SAR studies indicate that the position and nature of substituents on the aromatic ring introduced via the aldehyde component in the Claisen-Schmidt condensation significantly influence the biological activity of the resulting chalcones and their derivatives. [, ] For instance, the presence of bromo and methoxy substituents on the phenyl ring of chalcones and pyrazolines, respectively, enhanced antifungal potency. [] Similarly, specific substitutions on the benzodiazepine ring influenced their anti-HIV activity. [] In the case of antioxidant activity, a p-methoxy substituent on the phenyl ring of the chalcone significantly enhanced the antioxidant potential. []
Q5: Are there studies on the interaction of this compound-based complexes with biological macromolecules?
A5: Yes, research indicates that a copper complex containing this compound, specifically [Cu-C6H5ClOS-C5H7NO3-1-10-phen]2+, interacts with calf thymus DNA. [] Fluorescence spectrometry studies suggest that the interaction involves both electrostatic forces and intercalation, which is the insertion of the complex between DNA base pairs. [] This finding highlights the potential of this compound-based complexes for developing DNA-targeting agents.
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